molecular formula C10H16N2O2S B1372331 3-(1-aminoethyl)-N,N-dimethylbenzene-1-sulfonamide CAS No. 1039986-64-5

3-(1-aminoethyl)-N,N-dimethylbenzene-1-sulfonamide

Cat. No.: B1372331
CAS No.: 1039986-64-5
M. Wt: 228.31 g/mol
InChI Key: PZXVPSLVBOZCKH-UHFFFAOYSA-N
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Description

3-(1-aminoethyl)-N,N-dimethylbenzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features a benzene ring substituted with a sulfonamide group, an aminoethyl group, and two methyl groups on the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-aminoethyl)-N,N-dimethylbenzene-1-sulfonamide typically involves the reaction of 3-(1-aminoethyl)benzenesulfonamide with dimethylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The process may involve the use of catalysts and specific solvents to optimize yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to efficient and consistent production. The use of biocatalysts, such as engineered transaminase polypeptides, has also been explored to enhance the synthesis of related compounds .

Chemical Reactions Analysis

Types of Reactions

3-(1-aminoethyl)-N,N-dimethylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The aminoethyl group can be oxidized to form corresponding imines or oximes.

    Reduction: The sulfonamide group can be reduced to form sulfinamides or thiols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the aminoethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of imines or oximes.

    Reduction: Formation of sulfinamides or thiols.

    Substitution: Formation of various substituted sulfonamides.

Scientific Research Applications

3-(1-aminoethyl)-N,N-dimethylbenzene-1-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1-aminoethyl)-N,N-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial enzymes involved in folic acid synthesis. By inhibiting these enzymes, the compound can exert antimicrobial effects. Additionally, the aminoethyl group may interact with other biological targets, modulating their activity and leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-(1-aminoethyl)-N,N-dimethylbenzenesulfonamide
  • 3-(1-aminoethyl)-N,N-dimethylbenzenesulfonamide derivatives
  • Other sulfonamides with similar structural features

Uniqueness

3-(1-aminoethyl)-N,N-dimethylbenzene-1-sulfonamide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Compared to other sulfonamides, this compound may exhibit enhanced stability, solubility, and bioactivity, making it a valuable candidate for further research and development .

Properties

IUPAC Name

3-(1-aminoethyl)-N,N-dimethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2S/c1-8(11)9-5-4-6-10(7-9)15(13,14)12(2)3/h4-8H,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZXVPSLVBOZCKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)S(=O)(=O)N(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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